molecular formula C17H15N5O3 B2911770 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396713-09-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2911770
CAS No.: 1396713-09-9
M. Wt: 337.339
InChI Key: RJHKNVISQUJKHX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two key pharmacophoric elements: a 1,4-benzodioxin ring system and a 1,2,3,4-tetrazole moiety. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in pharmaceutical development, known for its presence in biologically active compounds and its metabolic stability . The 1,2,3,4-tetrazole ring is a valuable heterocycle in medicinal chemistry, often serving as a bioisostere for carboxylic acids or other functional groups, which can modulate a compound's pharmacokinetic properties, lipophilicity, and electronic characteristics. Nitrogen-containing heterocycles like tetrazoles are exceptionally important in life sciences, with more than 85% of all biologically active compounds containing heterocyclic structures, and nitrogen heterocycles in particular constituting about 60% of unique small-molecule drugs . This compound is designed for research applications only, including investigations into heterocyclic chemistry, structure-activity relationship studies, and as a potential building block for the development of novel pharmacological tools. Researchers exploring enzyme inhibition, receptor targeting, or metabolic pathways may find this chemical entity particularly valuable. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-2-5-13(6-3-11)22-20-16(19-21-22)17(23)18-12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHKNVISQUJKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodioxin moiety linked to a tetrazole carboxamide. The presence of these functional groups contributes to its biological activity. The molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3} with a molecular weight of approximately 284.31 g/mol.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of related compounds incorporating the benzodioxin structure. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These studies indicated promising results for the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table 1: Enzyme Inhibition Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Activity Type
Compound Aα-Glucosidase25Antidiabetic
Compound BAcetylcholinesterase15Neuroprotective
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-carboxamideTBDTBD

Therapeutic Applications

The biological activity of this compound suggests its potential in various therapeutic areas:

  • Antidiabetic Agents : The inhibition of α-glucosidase can help in managing postprandial blood glucose levels.
  • Neuroprotective Agents : Inhibition of acetylcholinesterase may provide benefits in neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use as antimicrobial agents .

Case Studies

A notable study evaluated the multitarget biological activity of similar tetrazole derivatives. The findings indicated that these compounds could act as analgesics and exhibit anticancer properties due to their ability to interact with multiple biological targets .

Table 2: Summary of Biological Activities from Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Related Benzodioxin DerivativeEnzyme InhibitionEffective against α-glucosidase
Tetrazole DerivativeAnalgesic and AnticancerMulti-target activity observed

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-tetrazole exerts its effects may involve:

  • Enzyme Binding : The tetrazole ring can form hydrogen bonds with enzyme active sites.
  • Structural Mimicry : The compound may mimic natural substrates or inhibitors within metabolic pathways.

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its bromoethyl/phenethyl derivatives (e.g., 5a , 5b ) exhibit potent antibacterial activity against Gram-positive and Gram-negative strains, comparable to ciprofloxacin . Additionally, 5c and 5e show lipoxygenase inhibition (IC₅₀: 85.79–89.32 mM), though less potent than the standard Baicalein (IC₅₀: 22.41 mM) . These sulfonamides highlight the importance of the benzodioxin-sulfonamide scaffold in anti-inflammatory drug development.

Key Structural Difference : Unlike the target compound’s tetrazole-carboxamide linkage, sulfonamide derivatives rely on sulfonyl groups for bioactivity, suggesting divergent target affinities.

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrates anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays . This emphasizes the role of the benzodioxin-carboxylic acid motif in cyclooxygenase (COX) inhibition.

Comparison : The target compound’s tetrazole-carboxamide group may offer improved solubility or target specificity over carboxylic acids, which are prone to ionization at physiological pH.

Acetamide Derivatives with Enzyme Inhibitory Activity

Compounds like 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-methylphenyl)acetamide (7f) exhibit dual inhibition of α-glucosidase and acetylcholinesterase, with structural characterization via NMR and MS . These derivatives leverage sulfonamide-acetamide linkages for enzyme interaction, differing from the tetrazole-carboxamide in the target compound.

SAR Insight : Substitution at the phenyl ring (e.g., 4-methyl) enhances enzyme inhibition, suggesting that the 4-methylphenyl group in the target compound may similarly optimize binding.

Heterocyclic Derivatives with Antihepatotoxic Activity

Flavones and coumarins containing the 1,4-dioxane ring (e.g., 4f, 4g) show antihepatotoxic effects comparable to silymarin by normalizing SGOT, SGPT, and ALKP levels in rats .

Divergence: The target compound’s tetrazole ring may confer distinct redox properties or hydrogen-bonding capacity compared to flavonoid-based dioxane derivatives.

Data Table: Key Analogous Compounds and Activities

Compound Name Core Structure Biological Activity Key Data Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Benzodioxin-sulfonamide Antibacterial Comparable to ciprofloxacin against Gram-negative strains
5c (N-(3-phenylpropyl)-sulfonamide) Benzodioxin-sulfonamide Lipoxygenase inhibition IC₅₀: 85.79 ± 0.48 mM
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-carboxylic acid Anti-inflammatory Comparable to ibuprofen in rat paw edema assay
7f (Acetamide derivative) Benzodioxin-sulfonamide-acetamide α-Glucosidase/acetylcholinesterase inhibition NMR-confirmed structure; 80% yield
4f (Dioxane-flavone) Flavone-dioxane Antihepatotoxic Normalizes SGOT/SGPT levels

Research Findings and Implications

  • Antibacterial Potential: Sulfonamide derivatives (e.g., 3, 5a-b) suggest that the benzodioxin nucleus paired with sulfonamide groups is critical for broad-spectrum activity .
  • Enzyme Inhibition : Acetamide and sulfonamide linkages (e.g., 7f , 5c ) highlight the scaffold’s versatility in targeting enzymes like lipoxygenase and α-glucosidase .
  • Anti-inflammatory vs. Antihepatotoxic : Carboxylic acids and flavones demonstrate that substituent polarity and ring conformation dictate therapeutic specialization .

Gaps in Knowledge: The target compound’s tetrazole-carboxamide group remains underexplored in the provided evidence. Further studies should evaluate its antibacterial, anti-inflammatory, and enzyme inhibitory profiles relative to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide?

  • Methodology : A common approach involves coupling tetrazole-carboxylic acid derivatives with amine-containing dihydrobenzodioxin moieties. For example, amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF, as described in similar syntheses . Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) are often employed to enhance reaction efficiency .
  • Key Steps :

Activation of the tetrazole-carboxylic acid using EDC/HOBt.

Nucleophilic attack by the benzodioxin-6-amine.

Purification via solvent evaporation and recrystallization .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic protons, methyl groups, and tetrazole signals).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.
  • Chromatography : HPLC to assess purity (>95% typical for research-grade compounds).
    • Reference : While specific data for this compound is limited, analogous benzodioxin-tetrazole hybrids are routinely characterized using these methods .

Q. What purification techniques are recommended for isolating the compound?

  • Methods :

  • Filtration : Remove insoluble byproducts after reflux .
  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Use ethanol or acetonitrile to improve crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables to Test :

  • Solvent : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst : Screen Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate amide formation .
  • Temperature : Microwave-assisted synthesis may reduce reaction time and improve yield.
    • Data Analysis : Use Design of Experiments (DoE) to identify critical factors. For example, a 2³ factorial design testing solvent, catalyst, and temperature .

Q. How should researchers design biological activity assays for this compound?

  • Approach :

Target Selection : Prioritize kinases or receptors structurally related to the tetrazole and benzodioxin moieties (e.g., COX-2 or serotonin receptors).

In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) at concentrations 1–100 µM.

Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO < 0.1%) .

  • Challenges : Ensure compound stability in assay buffers (e.g., pH 7.4 PBS) to avoid false negatives.

Q. How can contradictory bioactivity data across studies be resolved?

  • Potential Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Degradation : Assess stability via LC-MS under assay conditions .
  • Solubility Issues : Use co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) to improve bioavailability.
    • Resolution : Replicate studies with standardized protocols and orthogonal assays (e.g., SPR binding alongside enzymatic activity) .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2).
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors.
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
    • Validation : Compare computational results with experimental IC₅₀ values from kinase assays .

Q. How does the compound’s stability vary under different storage conditions?

  • Recommendations :

  • Short-Term : Store at 2–8°C in airtight, light-protected vials .
  • Long-Term : Lyophilize and store at -20°C under inert gas (N₂ or Ar).
    • Stability Testing : Monitor degradation via HPLC every 3–6 months. For freeze-thaw cycles, use aliquots to minimize repeated exposure .

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